2,4-Dihydroxybenzonitrile
Overview
Description
2,4-Dihydroxybenzonitrile is an organic compound with the chemical formula C7H5NO2 . It is a white crystalline solid with a special aromatic odor . It is used as an important organic intermediate for the synthesis of drugs, dyes, and heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxybenzonitrile is represented by the formula C7H5NO2 . The InChI code for the compound is 1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H . The molecular weight of the compound is 135.12 .Physical And Chemical Properties Analysis
2,4-Dihydroxybenzonitrile is a white to light yellow solid . It has a melting point of 179°C and a predicted boiling point of 339.4±12.0°C . The compound is soluble in alcohol and ether solvents, but insoluble in water . It is a neutral substance in water and can undergo oxidation, reduction, and addition reactions .Scientific Research Applications
Inhibition and Antibacterial Properties
2,4-Dihydroxybenzonitrile's derivatives, such as 3,4-dihydroxybenzonitrile, have shown promising results in inhibiting the monophenolase activity of mushroom tyrosinase. This suggests potential applications in fields requiring tyrosinase inhibition. Additionally, its antibacterial properties against bacteria like E. coli and fungi such as C. albicans have been noted, indicating its potential use as an antimicrobial agent (Qin, 2008).
Corrosion Inhibition
2,4-Dihydroxybenzonitrile and its derivatives, like 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These compounds, particularly in their various synthesized forms, have demonstrated significant inhibition efficiency, making them potential candidates for corrosion protection applications (Verma et al., 2015).
Photochemistry and Photoproducts
Research into the photochemistry of substituted 4-halogenophenols, including derivatives of 2,4-Dihydroxybenzonitrile, has revealed insights into the formation of various photoproducts under different conditions. This study aids in understanding the photoreactive nature of these compounds, which could be significant in fields like photodynamic therapy or photochemical synthesis (Bonnichon et al., 1999).
Complexation with Enzymes
The ability of 3,4-Dihydroxybenzonitrile to form stable complexes with enzymes like ferric soybean lipoxygenase has been explored. This complexation process, studied through various spectroscopic techniques, suggests potential applications in enzyme inhibition or modification, which can be crucial in biomedical research or drug development (Nelson et al., 1995).
Synthesis of Heterocycles
2,4-Dihydroxybenzonitrile has been utilized in the synthesis of heterocyclic compounds. These synthesized compounds, such as benzodioxanes, are of interest in organic chemistry and pharmaceutical research, potentially leading to the development of new drugs or organic materials (Ganesh & Krupadanam, 1998).
Herbicide Resistance in Transgenic Plants
The herbicidal properties of compounds related to 2,4-Dihydroxybenzonitrile, like bromoxynil, have led to the development of transgenic plants with specific resistance. This research opens pathways for agricultural biotechnology to develop crop varieties that can withstand certain herbicides, thereby improving weed control (Stalker et al., 1988).
Safety And Hazards
2,4-Dihydroxybenzonitrile is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Future Directions
While specific future directions for 2,4-Dihydroxybenzonitrile are not detailed in the search results, one source mentions the use of a related compound, 3, 4-dihydroxybenzonitrile dilithium salt (Li2DHBN), in prelithiation strategies for lithium-ion capacitors . This suggests potential future research directions in the field of energy storage technologies .
properties
IUPAC Name |
2,4-dihydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAJWBGISKERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982993 | |
Record name | 2,4-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxybenzonitrile | |
CAS RN |
64419-24-5 | |
Record name | 2,4-Dihydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64419-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064419245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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